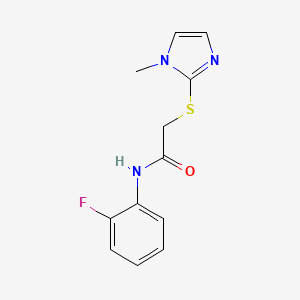

N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is a synthetic organic compound that features a fluorophenyl group, an imidazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of CCG-14843 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion, which are all critical for cancer progression .

Mode of Action

CCG-14843 acts by inhibiting the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various proteins involved in the pathway . The compound’s action seems to target the myocardin-related transcription factor A (MRTF-A) , a critical factor for epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .

Biochemical Pathways

The RhoA transcriptional signaling pathway, which CCG-14843 inhibits, is involved in various cellular processes. By inhibiting this pathway, CCG-14843 can potentially affect multiple biochemical pathways downstream, leading to changes in cell adhesion, migration, and invasion .

Pharmacokinetics

Understanding the pharmacokinetics of a compound and how it impacts efficacy and toxicity is a critical part of optimizing drug design and delivery

Result of Action

CCG-14843 has shown promising results in inhibiting the growth of certain cancer cells. It has been found to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Moreover, it selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .

Biochemical Analysis

Biochemical Properties

CCG-14843 is a full agonist of the Rho pathway, sharing 97% of its amino acid sequence identity with human glucagon-like peptide-1 (GLP-1) . It has been found to inhibit serum response factor (SRF)-driven luciferase expression in PC-3 cells following stimulation with constitutively active Gα13, with an IC50 value of 1 µM .

Cellular Effects

CCG-14843 has been observed to suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . These suppressions are caused by the inhibition of myocardin-related transcription factor A (MRTF-A), which plays a critical role in epithelial–mesenchymal transition (EMT) .

Molecular Mechanism

The molecular mechanism of CCG-14843 involves the inhibition of the nuclear accumulation of MRTF-A . The interaction between MRTF-A and importin α/β1 is inhibited by CCG-14843 . Furthermore, it has been found that the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A, is the binding site for CCG-14843 .

Metabolic Pathways

Given its role as a Rho pathway agonist, it is likely involved in pathways related to cell signaling and transcription regulation .

Subcellular Localization

CCG-14843 has been found to inhibit the nuclear accumulation of MRTF-A, suggesting that it may interact with this protein in the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Sulfanylacetamide Moiety: This can be achieved by reacting a suitable thiol with an acetamide derivative under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the imidazole ring or the fluorophenyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens or nucleophiles like amines and thiols are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide may have applications in several fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.

Industry: Use in the synthesis of specialty chemicals or materials.

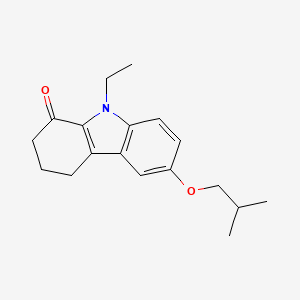

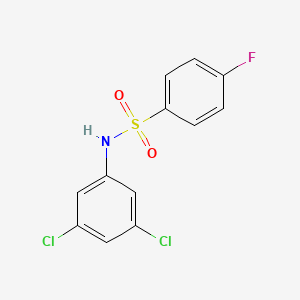

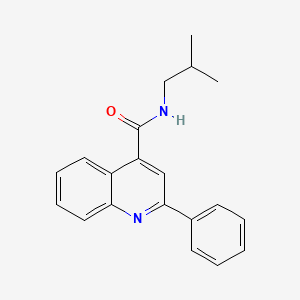

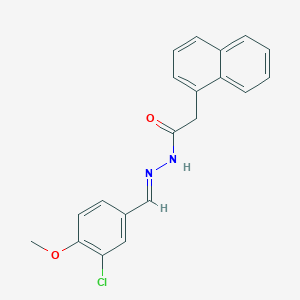

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

- N-(2-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

- N-(2-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

Uniqueness

N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS/c1-16-7-6-14-12(16)18-8-11(17)15-10-5-3-2-4-9(10)13/h2-7H,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZVYBZBRLROJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)

![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![4-Methyl-n-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5577204.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)